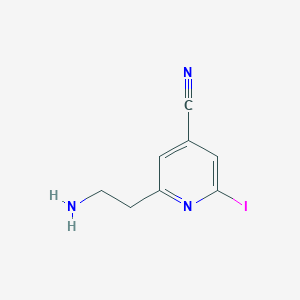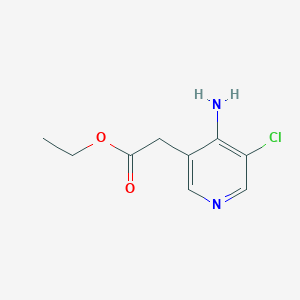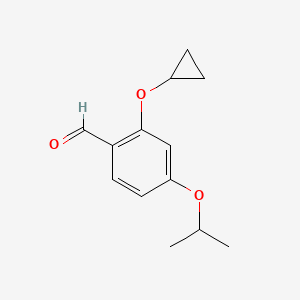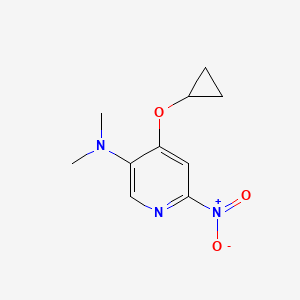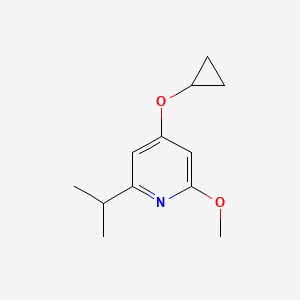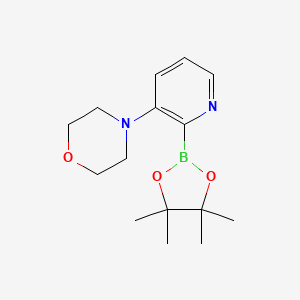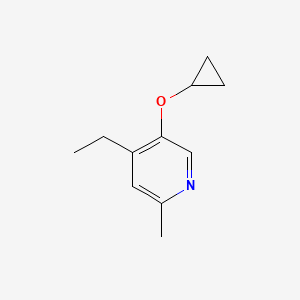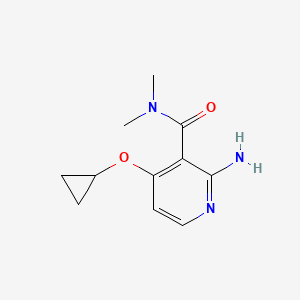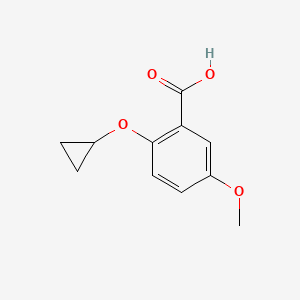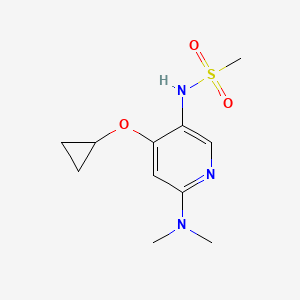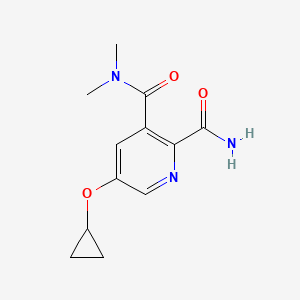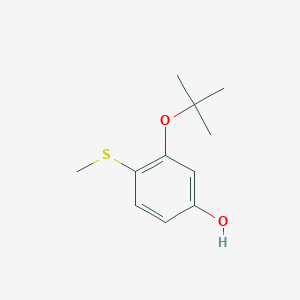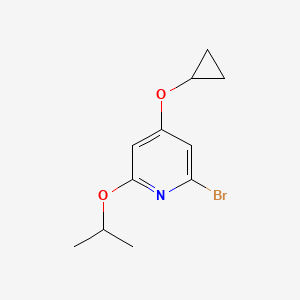
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an acetyl group at the 2-position, a fluorine atom at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to introduce the fluorine atom . The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The sulfonyl chloride group is typically introduced through chlorosulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride .
Industrial Production Methods
Industrial production of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Various carbon-carbon bonded products.
Scientific Research Applications
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-6-fluoropyridine-4-sulfonyl chloride depends on the specific application and the target moleculeThe fluorine atom can influence the electronic properties of the compound, enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the acetyl and sulfonyl chloride groups, making it less reactive in certain applications.
2-Acetylpyridine: Lacks the fluorine and sulfonyl chloride groups, resulting in different reactivity and applications.
4-Sulfonyl Chloride Pyridine:
Uniqueness
2-Acetyl-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of the acetyl, fluorine, and sulfonyl chloride groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C7H5ClFNO3S |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-acetyl-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3 |
InChI Key |
RXHJTPOHLINKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


